![molecular formula C36H27PS B14749401 Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane CAS No. 5032-61-1](/img/structure/B14749401.png)
Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a sulfanylidene group attached to a lambda5-phosphane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane typically involves the reaction of biphenyl derivatives with phosphorus and sulfur-containing reagents. Common synthetic routes include:
Electrophilic Substitution: Biphenyl derivatives undergo electrophilic substitution reactions to introduce the phosphorus and sulfur groups.
Metal-Catalyzed Coupling Reactions: Reactions such as Suzuki-Miyaura and Stille coupling are employed to form the biphenyl backbone.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies such as:
Wurtz-Fittig Reaction: Utilized for the formation of biphenyl derivatives.
Friedel-Crafts Alkylation: Employed to introduce functional groups onto the biphenyl scaffold.
Análisis De Reacciones Químicas
Types of Reactions
Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the biphenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium, copper, and nickel catalysts are frequently used in coupling reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Produced via reduction reactions.
Substituted Biphenyls: Result from various substitution reactions.
Aplicaciones Científicas De Investigación
Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity . Additionally, the biphenyl scaffold provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Triphenylphosphine: An organophosphorus compound with three phenyl groups attached to a phosphorus atom.
Sulfenamides: Organosulfur compounds with sulfur-nitrogen bonds.
Uniqueness
Tri([1,1’-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane is unique due to its combination of a biphenyl scaffold with a sulfanylidene-phosphane core.
Propiedades
Número CAS |
5032-61-1 |
|---|---|
Fórmula molecular |
C36H27PS |
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
tris(4-phenylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C36H27PS/c38-37(34-22-16-31(17-23-34)28-10-4-1-5-11-28,35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H |
Clave InChI |
GFKSGLJKCRHILY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)P(=S)(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


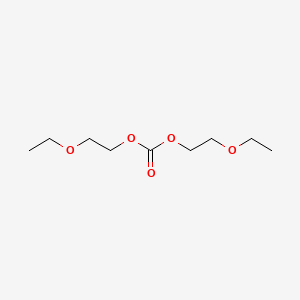

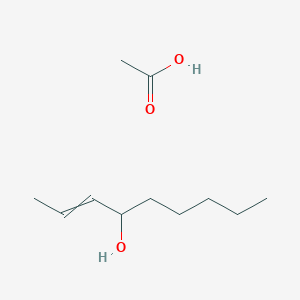
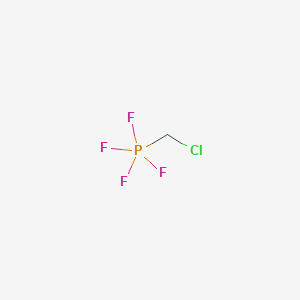
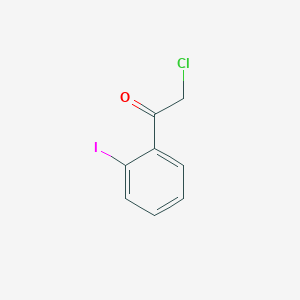
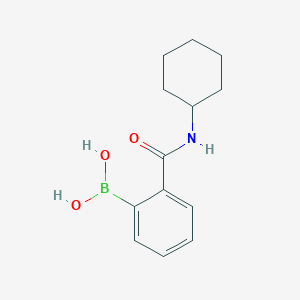
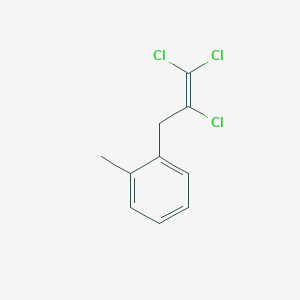
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
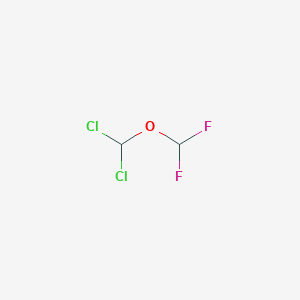
![2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate](/img/structure/B14749375.png)
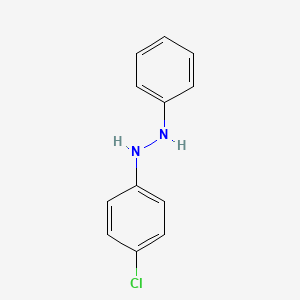
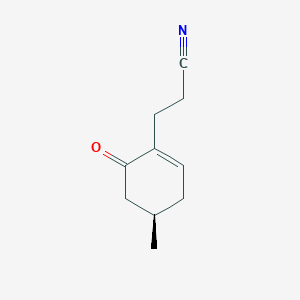

![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
